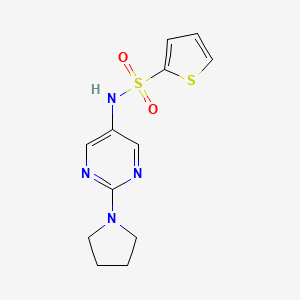

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

N-(2-pyrrolidin-1-ylpyrimidin-5-yl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2S2/c17-20(18,11-4-3-7-19-11)15-10-8-13-12(14-9-10)16-5-1-2-6-16/h3-4,7-9,15H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSXPXZNEYIOUGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=N2)NS(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of organometallic catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring can be substituted with different nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in appropriate solvents.

Substitution: Various nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)thiophene-2-sulfonamide exhibit anticancer properties. For example, derivatives have shown effectiveness against various cancer cell lines by inhibiting critical enzymes involved in tumor growth. The compound's structural characteristics allow it to interact with specific protein targets, potentially leading to the development of novel anticancer therapies .

Antifungal Properties

The compound may also serve as a scaffold for designing antifungal agents. Studies have demonstrated that related pyrimidine derivatives possess significant antifungal activity against strains such as Candida albicans and Cryptococcus neoformans. The mechanism often involves inhibition of cytochrome P450 enzymes (CYP51), crucial for fungal ergosterol biosynthesis .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit various isoforms of human carbonic anhydrases (hCA). Selective inhibition can lead to therapeutic applications in treating conditions like glaucoma and edema .

Molecular Interactions

The compound's ability to form diverse conformations due to the flexibility of the pyrrolidine ring enhances its interaction with biological targets. This property is essential for drug design as it may increase binding affinity and specificity towards target proteins.

Structure-Activity Relationship Studies

Research on structural modifications has revealed that altering substituents on the thiophene or pyrimidine rings can significantly impact biological activity. Such studies help optimize the pharmacological profile of the compound for specific therapeutic applications .

Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable candidates for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to conduct electricity while maintaining stability under various conditions is crucial for developing efficient electronic devices .

Synthesis of Functional Materials

This compound can be utilized in synthesizing functional materials with tailored properties for specific industrial applications, such as sensors or catalysts in organic reactions .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

Mechanism of Action

The mechanism of action of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an antagonist or inhibitor of certain enzymes, thereby affecting cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)thiophene-2-sulfonamide can be contextualized by comparing it to analogous pyrimidine derivatives reported in the literature. Below is an analysis based on the provided evidence:

Structural Analogues from Patent Literature ()

Two patented compounds share the pyrimidine core but differ significantly in substituents:

N-(2-(3-Cyano-6-(2-(piperidin-4-yliden)acetamido)-7-(tetrahydrofuran-3-yloxy)quinolin-4-ylamino)pyrimidin-5-yl)benzamide Substituents: A quinoline moiety fused with pyrimidine, a cyano group, and a piperidinyliden-acetamido side chain. The tetrahydrofuran-3-yloxy group may improve metabolic stability compared to smaller ethers. Key Difference: The larger, multi-ring structure likely increases molecular weight and hydrophobicity, which could reduce bioavailability compared to the target compound’s simpler thiophene-sulfonamide substituent .

N-(2-(3-Cyano-6-(2-(piperidin-4-yliden)acetamido)-7-(tetrahydrofuran-3-yloxy)quinolin-4-ylamino)pyrimidin-5-yl)-4-(dimethylamino)benzamide Substituents: Similar to the above but with a 4-(dimethylamino)benzamide group. Implications: The dimethylamino group introduces strong electron-donating properties, which may alter electronic distribution and binding affinity. Key Difference: The polar tertiary amine could enhance solubility in acidic environments, contrasting with the target compound’s neutral thiophene-sulfonamide group .

Crystallographically Characterized Analogues ()

The compound N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide provides insights into pyrimidine derivatives with sulfonamide groups:

- Substituents : A 4-fluorophenyl group, hydroxymethyl, and isopropyl chains.

- The methanesulfonamide is smaller and less rigid than the target compound’s thiophene-sulfonamide.

- Key Difference : The absence of a nitrogen-containing saturated ring (e.g., pyrrolidine) may reduce hydrogen-bonding capacity and conformational flexibility .

Research Findings and Implications

- Electronic Properties : The thiophene-sulfonamide group in the target compound likely provides stronger electron-withdrawing effects compared to methanesulfonamide (), which could influence binding to targets like ATP-binding pockets .

- Metabolic Stability : The absence of labile groups (e.g., tetrahydrofuran-3-yloxy in ) in the target compound may reduce susceptibility to oxidative metabolism .

Biological Activity

N-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)thiophene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a pyrimidine moiety and a pyrrolidine group. Its chemical structure can be represented as follows:

This structure is significant as it influences the compound's interactions with biological targets.

This compound has been studied for its inhibitory effects on various biological pathways. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. Inhibition of PARP can lead to increased apoptosis in cancer cells, making it a candidate for cancer therapy .

- Antimicrobial Properties : Research indicates that derivatives of this compound may exhibit antimicrobial activity, particularly against certain bacterial strains, suggesting potential applications in treating infections .

- Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties, which may contribute to the overall therapeutic profile of the compound .

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| PARP Inhibition | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against specific bacteria | |

| Anti-inflammatory | Reduces inflammation markers |

Case Study 1: Cancer Therapeutics

A study investigated the efficacy of this compound in various cancer cell lines. The results demonstrated that the compound significantly reduced cell viability in breast and prostate cancer models through PARP inhibition. This suggests that it may serve as a potent chemotherapeutic agent.

Case Study 2: Antibacterial Activity

Another research project focused on the antibacterial properties of the compound against Staphylococcus aureus. The findings revealed that it inhibited bacterial growth at low concentrations, indicating its potential as an antibiotic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.